molecular formula C18H16N4O2 B8333324 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

Cat. No. B8333324
M. Wt: 320.3 g/mol
InChI Key: YFKGKOJKLVSGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[I:19][c:20]1[n:21][cH:22][cH:23][cH:24][cH:25]1.[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([N:10]2[CH2:11][CH2:12][C:13](=[CH:16][C:17]#[CH:18])[CH2:14][CH2:15]2)[n:6][cH:7][cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([N:10]2[CH2:11][CH2:12][C:13](=[CH:16][C:17]#[C:18][c:20]3[n:21][cH:22][cH:23][cH:24][cH:25]3)[CH2:14][CH2:15]2)[n:6][cH:7][cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Ic1ccccn1
Name
C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])c1cccnc1N1CCC(=CC#Cc2ccccn2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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